molecular formula C15H13BrFNO B5820466 N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide

N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide

Cat. No. B5820466
M. Wt: 322.17 g/mol
InChI Key: REXSCSSOCGYVDH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide, also known as BFPP, is a chemical compound that belongs to the family of amides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress. Additionally, N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide for lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide. One potential area of research is in the development of new cancer therapies. N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has shown promising results in preclinical studies, and further research is needed to determine its potential for use in human cancer treatment. Additionally, N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide's potential in these areas.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide can be achieved through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with phenylacetyl chloride in the presence of a base. The resulting intermediate is then reacted with phenylmagnesium bromide, followed by a final reaction with acetic anhydride to yield the final product, N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXSCSSOCGYVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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